(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol
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Overview
Description
(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is an organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a phenyl ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)aldehyde or (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being explored for their potential anti-cancer and anti-inflammatory properties. Research is ongoing to determine their efficacy and safety in clinical settings .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethylpyrimidin-2-yl)phenylamine: Similar structure but with an amine group instead of a methanol group.
(4,6-Dimethylpyrimidin-2-yl)phenylacetate: Similar structure but with an acetate group instead of a methanol group.
Uniqueness
(4-(4,6-Dimethylpyrimidin-2-yl)phenyl)methanol is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and a phenylmethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
[4-(4,6-dimethylpyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H14N2O/c1-9-7-10(2)15-13(14-9)12-5-3-11(8-16)4-6-12/h3-7,16H,8H2,1-2H3 |
InChI Key |
OKLMKGVBZKRDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)CO)C |
Origin of Product |
United States |
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